molecular formula C14H23F2NO4 B6210207 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid CAS No. 1311203-16-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B6210207
CAS No.: 1311203-16-3
M. Wt: 307.3
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Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 4,4-difluorocyclohexyl substituent on the β-carbon. The (2S)-configuration ensures stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The Boc group enhances solubility and stability during synthetic processes, while the difluorocyclohexyl moiety contributes to lipophilicity and metabolic resistance, making it relevant in drug discovery for targets requiring rigid, fluorine-enriched scaffolds .

Properties

CAS No.

1311203-16-3

Molecular Formula

C14H23F2NO4

Molecular Weight

307.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid and tert-butyl chloroformate.

    Protection of Amino Group: The amino group of the starting material is protected using tert-butyl chloroformate in the presence of a base like triethylamine, forming the Boc-protected intermediate.

    Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.

    Final Product Formation: The Boc-protected intermediate is then subjected to further reactions, such as coupling with other reagents, to yield the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluorocyclohexyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.

Biology

The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its difluorocyclohexyl group is of particular interest for enhancing the metabolic stability and bioavailability of drug candidates.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism by which (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity Assessment

Compound similarity is evaluated using molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients , which quantify overlap in functional groups and substructures . Below is a comparison with key analogs (data inferred from and structural analysis):

Compound Name (CAS) Substituent on β-Carbon Similarity Score Key Properties (Inferred)
Target Compound 4,4-Difluorocyclohexyl 1.00 High lipophilicity (logP ~3.2), metabolic stability
[141895-35-4] 4-Methoxyphenyl 0.95 Moderate logP (~2.8), π-π stacking capability
[1354752-74-1] 3,4-Dimethoxyphenyl 0.85 Increased polarity, lower membrane permeability
[1212864-57-7] 3-(Trifluoromethoxy)phenyl 0.85 Enhanced electronegativity, improved target binding
Key Observations:
  • Lipophilicity : The 4,4-difluorocyclohexyl group in the target compound increases logP compared to methoxy-substituted analogs, favoring blood-brain barrier penetration .
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Functional Group-Driven Comparisons

Boc-Protected Amino Acids:
  • Target Compound vs. [141895-35-4] : Replacing the 4-methoxyphenyl group with 4,4-difluorocyclohexyl eliminates aromatic π-interactions but introduces conformational rigidity and fluorine-specific interactions (e.g., halogen bonding with protein residues) .
  • Target Compound vs.

Methodological Considerations in Similarity Analysis

  • Analytical Techniques : Mass spectrometry (MS) and NMR are critical for distinguishing stereoisomers and verifying substituent effects in analogs .

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the difluorocyclohexyl moiety, suggest significant biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the Boc group allows for selective modifications that can enhance binding affinity and specificity towards biological targets. The difluorocyclohexyl group may contribute to increased lipophilicity, improving membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example:

  • Target Enzymes : Amino acid racemases and proteases.
  • Inhibition Mechanism : The compound may act as a competitive inhibitor by mimicking the substrate's structure, thereby blocking the active site of the enzyme.

Antimicrobial Activity

Studies have shown that certain analogs exhibit antimicrobial properties:

  • Tested Pathogens : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the structural modifications.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound to evaluate their biological activity against cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : Compound variants showed IC50 values ranging from 5 to 20 µM.

Case Study 2: Interaction with GABA Receptors

Another investigation focused on the interaction of this compound with GABA receptors:

  • Methodology : Radiolabeled binding assays.
  • Findings : The compound exhibited a significant binding affinity for GABA_A receptors, suggesting potential as a neuroactive agent.

Comparative Analysis with Related Compounds

Compound NameStructureKey DifferencesBiological Activity
(S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acidStructureContains a methoxy group instead of difluorocyclohexylLower enzyme inhibition
Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoateStructureLacks cyclohexyl functionalityModerate antimicrobial activity

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